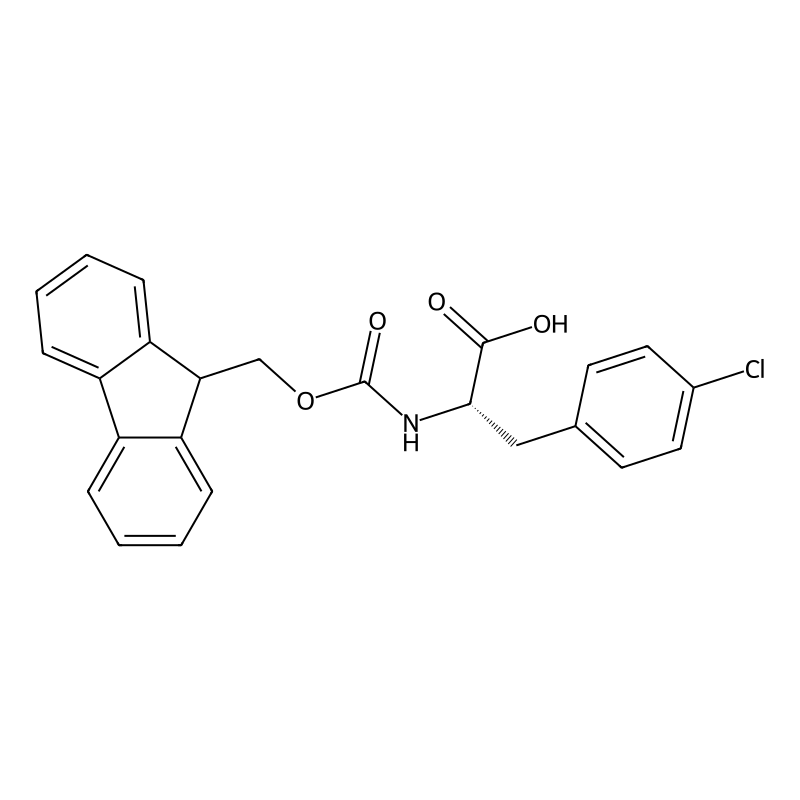

Fmoc-4-chloro-L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-4-Cl-Phe finds application in scientific research due to the unique properties it brings to peptide structures:

The presence of chlorine provides a reactive site for further chemical modifications. Researchers can utilize this chlorine group for selective attachment of various functional moieties through different coupling reactions. This allows for the creation of structurally diverse peptides with desired properties for specific research objectives [, ].

Exploration of Protein-Ligand Interactions

The chlorine substitution can subtly alter the electronic properties and hydrophobicity of the phenyl ring compared to standard Phe. This can be helpful in studying protein-ligand interactions, where researchers aim to understand how proteins bind to specific molecules. By incorporating Fmoc-4-Cl-Phe into peptides that interact with proteins, scientists can probe the role of specific interactions at the C-4 position of the phenyl ring [, ].

Development of Therapeutic Peptides

Fmoc-4-Cl-Phe can be used to create novel therapeutic peptides with improved stability or bioactivity. The chlorine group may influence peptide conformation or interaction with biological targets, potentially leading to more potent or longer-lasting drugs [, ].

Fmoc-4-chloro-L-phenylalanine is a derivative of the non-proteinogenic amino acid, 4-chloro-L-phenylalanine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical structure is represented by the formula C24H20ClNO4, with a molecular weight of approximately 425.87 g/mol. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild basic conditions .

The primary reaction involving Fmoc-4-chloro-L-phenylalanine is its incorporation into peptides through solid-phase synthesis. The Fmoc group can be removed using a base such as piperidine, allowing for subsequent coupling reactions with other amino acids. The presence of the chlorine atom on the phenyl ring can also participate in electrophilic substitution reactions, potentially modifying the compound's reactivity in complex synthetic pathways .

Fmoc-4-chloro-L-phenylalanine itself does not exhibit significant biological activity but serves as a building block for peptides that may possess various biological functions. The incorporation of chlorinated phenylalanine residues into peptides can influence their pharmacological properties, such as enhancing binding affinity or altering metabolic stability. Research indicates that chlorinated amino acids can affect protein folding and stability, which may have implications in drug design and development .

The synthesis of Fmoc-4-chloro-L-phenylalanine typically involves:

- Protection of the Amino Group: The amino group of 4-chloro-L-phenylalanine is protected using Fmoc chloride in the presence of a base like triethylamine.

- Purification: The product is purified using techniques such as column chromatography to isolate Fmoc-4-chloro-L-phenylalanine from unreacted materials.

- Characterization: The final product is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-4-chloro-L-phenylalanine is primarily used in:

- Peptide Synthesis: It is a key component in the synthesis of peptides via solid-phase methods.

- Drug Development: Its derivatives may be explored for therapeutic applications due to potential modifications in biological activity.

- Research: Used in studies focusing on protein engineering and modification due to its unique properties compared to natural amino acids .

Studies on Fmoc-4-chloro-L-phenylalanine often focus on its interactions with other amino acids during peptide synthesis. The chlorinated phenylalanine residue can influence peptide conformation and stability, leading to variations in binding interactions with target proteins or receptors. These interactions are crucial for understanding how modifications can enhance or alter peptide functionality in biological systems .

Fmoc-4-chloro-L-phenylalanine shares structural similarities with several other compounds, particularly those containing halogenated phenylalanines or other Fmoc-protected amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-phenylalanine | Contains no chlorine substituent | Standard building block without halogen effects |

| 4-Chloro-L-phenylalanine | Lacks Fmoc protection; simpler structure | Non-protected form used in different contexts |

| Fmoc-3-chloro-L-phenylalanine | Chlorine at a different position on the phenyl ring | Alters electronic properties and reactivity |

| Fmoc-Tyrosine | Contains hydroxyl group instead of chlorine | Different functional groups affect biological activity |

| Fmoc-DL-Phe(4-Cl)-OH | Racemic mixture; both enantiomers present | May exhibit different biological behaviors |

Fmoc-4-chloro-L-phenylalanine's unique combination of an Fmoc protecting group and a chlorine substituent allows for specific applications in peptide synthesis that may not be achievable with other similar compounds, making it valuable in both research and pharmaceutical development contexts .

Fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine, with the systematic International Union of Pure and Applied Chemistry name (2S)-3-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, possesses the molecular formula C₂₄H₂₀ClNO₄ and a molecular weight of 421.88 grams per mole. The compound is characterized by the Chemical Abstracts Service registry number 175453-08-4, which serves as its unique identifier in chemical databases and commercial catalogs.

The structural architecture of this compound encompasses several key molecular features that define its chemical behavior and synthetic utility. The fluorenylmethyloxycarbonyl protecting group consists of a fluorene ring system connected through a methylene bridge to an oxycarbonyl moiety, which forms a carbamate linkage with the amino nitrogen of the phenylalanine residue. This protective framework shields the amino group from unwanted reactions during peptide chain assembly while remaining selectively removable under mild basic conditions. The phenylalanine backbone retains the natural L-configuration at the alpha carbon, ensuring compatibility with biological peptide sequences, while the 4-chloro substitution on the benzene ring introduces an electron-withdrawing halogen that can influence both the chemical reactivity and physical properties of the molecule.

The three-dimensional molecular structure reveals specific conformational preferences that impact the compound's behavior in synthetic applications. Crystallographic analysis has demonstrated that the fluorene ring system adopts a rigid planar conformation, while the carbamate linkage provides a degree of flexibility that facilitates proper positioning during coupling reactions. The 4-chloro substitution introduces additional steric and electronic effects that can be exploited for specialized synthetic applications, particularly in the construction of peptides requiring specific structural or functional modifications.

Table 1: Molecular Properties of Fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine

The compound exhibits characteristic spectroscopic properties that facilitate its identification and quality control during synthesis and purification processes. The fluorene chromophore provides strong ultraviolet absorption, which proves invaluable for monitoring deprotection reactions during peptide synthesis, as the release of the protecting group can be readily detected by ultraviolet spectroscopy. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the fluorene aromatic protons, the methylene bridge, and the chlorinated benzyl side chain, enabling structural verification and purity assessment.

Historical Development in Peptide Chemistry

The development of fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine emerged from the broader evolution of protecting group chemistry in peptide synthesis, which began with foundational work in the mid-twentieth century. The fluorenylmethyloxycarbonyl protecting group itself was first introduced by Louis Carpino and Grace Han in 1970 as a base-labile alternative to existing acid-labile protecting groups. This innovation addressed significant limitations in peptide synthesis by providing orthogonal protection strategies that allowed for selective deprotection under different chemical conditions.

The initial application of fluorenylmethyloxycarbonyl chemistry faced considerable challenges in solution-phase synthesis due to the reactive nature of the deprotection byproduct, dibenzofulvene, which could reattach to liberated amines or prove difficult to separate from desired products. However, the transition to solid-phase methodologies fundamentally transformed the utility of fluorenylmethyloxycarbonyl protection, as the polymeric support enabled simple washing procedures to remove unwanted byproducts and excess reagents.

The development of solid-phase peptide synthesis itself traced back to the pioneering work of Robert Bruce Merrifield in 1963, who introduced the concept of assembling peptide chains while anchored to an insoluble polymer support. Merrifield initially employed the tert-butyloxycarbonyl protecting group system, which required harsh acidic conditions for both temporary deprotection and final cleavage from the resin. The subsequent introduction of fluorenylmethyloxycarbonyl chemistry by Eric Atherton and Robert Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s represented a major advancement that addressed many limitations of the original methodology.

The specific development of halogenated phenylalanine derivatives, including the 4-chloro variant, emerged from the recognition that unnatural amino acids could provide enhanced functionality and improved synthetic accessibility compared to their natural counterparts. The incorporation of halogen substituents offered multiple advantages, including altered electronic properties, modified hydrophobic interactions, and the potential for further chemical elaboration through cross-coupling reactions. Research published in 2017 demonstrated that halogen bonding interactions involving chlorinated phenylalanine derivatives could significantly influence the supramolecular organization and gelation properties of fluorenylmethyloxycarbonyl-protected amino acids.

The commercial availability of fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine expanded significantly during the 1990s and 2000s as peptide synthesis became increasingly important in pharmaceutical research and biotechnology applications. Multiple chemical suppliers now offer this compound with purities exceeding 97%, reflecting advances in synthetic methodology and purification techniques that have made these specialized building blocks readily accessible to researchers worldwide.

Role in Modern Solid-Phase Peptide Synthesis

Fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine occupies a central position in contemporary solid-phase peptide synthesis as both a standard building block and a specialized tool for addressing challenging synthetic targets. The fluorenylmethyloxycarbonyl protection strategy has become the method of choice for peptide synthesis due to its compatibility with automated synthesis equipment, mild deprotection conditions, and excellent orthogonality with commonly used side-chain protecting groups.

The synthetic cycle for incorporating fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine into growing peptide chains follows established protocols that have been refined over decades of development. The process begins with the removal of the fluorenylmethyloxycarbonyl group from the previously incorporated residue using a secondary amine, typically piperidine, which generates the characteristic dibenzofulvene byproduct that can be monitored spectroscopically. Following thorough washing to remove deprotection reagents, the activated fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine derivative is coupled to the free amino terminus using peptide coupling reagents such as dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, or more modern activating agents.

The 4-chloro substitution provides several advantages in solid-phase synthesis applications beyond the basic protective strategy. The electron-withdrawing nature of the chlorine substituent can influence the reactivity of the amino acid during coupling reactions, potentially leading to more efficient acylation under certain conditions. Additionally, the chlorine atom serves as a potential handle for further chemical modification through cross-coupling reactions, enabling the introduction of additional functionality after peptide assembly.

Table 2: Synthetic Applications of Fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine

Modern applications of fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine extend beyond simple incorporation into natural peptide sequences to encompass the synthesis of peptidomimetics, constrained peptides, and bioactive compounds with enhanced pharmaceutical properties. The chlorine substituent can participate in halogen bonding interactions that stabilize specific secondary structures or facilitate binding to biological targets, making this amino acid derivative particularly valuable in medicinal chemistry applications.

The compound also plays important roles in addressing the challenges associated with difficult peptide sequences, which are characterized by strong interchain interactions that can lead to aggregation and incomplete coupling reactions during synthesis. The modified electronic properties and altered solvation behavior conferred by the 4-chloro substitution can help disrupt problematic aggregation patterns, enabling successful synthesis of peptides that would otherwise be inaccessible using standard methodologies.

Quality control considerations for fluorenylmethyloxycarbonyl-4-chloro-L-phenylalanine in solid-phase synthesis applications focus on purity, optical purity, and water content, as these factors directly impact coupling efficiency and final peptide quality. Commercial suppliers typically provide material with purities of 97-98% as determined by high-performance liquid chromatography, with water content maintained below acceptable limits to prevent hydrolysis reactions during storage and use. The optical purity is particularly critical for maintaining the stereochemical integrity of synthesized peptides, as racemization during coupling reactions can lead to diastereomeric mixtures that complicate purification and reduce biological activity.

Synthetic Routes for Fluorenylmethoxycarbonyl-4-chloro-L-phenylalanine Production

The synthesis of fluorenylmethoxycarbonyl-4-chloro-L-phenylalanine represents a critical component in solid-phase peptide synthesis methodologies. This amino acid derivative is characterized by its molecular formula of C₂₄H₂₀ClNO₄ and molecular weight of 421.87 grams per mole [2] [4]. The compound exhibits specific optical rotation properties, with [α]D²⁰ = -31 ± 3° (C=1 in dimethylformamide) [3] [6], indicating its stereochemical purity and configuration.

The primary synthetic approach involves the protection of 4-chloro-L-phenylalanine with the fluorenylmethoxycarbonyl protecting group through established chemical methodologies [17] [19]. The general fluorenylmethoxycarbonyl amino acid synthesis protocol begins with dissolving the amino acid to approximately 1 millimole per 5 milliliters in a 1:1 solution of tetrahydrofuran and water [37]. The pH is carefully adjusted to 9.5 using 1 normal sodium hydroxide, and fluorenylmethoxycarbonyl succinimidyl carbonate is added in small portions while maintaining the pH at 9.5 throughout the reaction [37].

Alternative synthetic strategies employ fluorenylmethoxycarbonyl chloride as the protecting reagent [32]. This method involves reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of sodium bicarbonate and aqueous dioxane [19]. The reaction mechanism proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of the fluorenylmethoxycarbonyl reagent, resulting in formation of the carbamate linkage characteristic of this protecting group [32] [33].

The fluorenylmethoxycarbonyl protection strategy offers significant advantages in peptide synthesis due to its base-labile nature and orthogonal compatibility with acid-labile side chain protecting groups [17] [20]. The protecting group demonstrates excellent stability under acidic conditions while being readily removed under mild basic conditions using secondary amines such as piperidine [32] [35].

Purification and Analytical Validation Methods

The purification of fluorenylmethoxycarbonyl-4-chloro-L-phenylalanine employs multiple complementary techniques to achieve the required analytical grade purity for peptide synthesis applications. High-performance liquid chromatography represents the primary analytical method for purity assessment, with specifications typically requiring ≥98.0% purity by this method [2] [8].

Extraction procedures for fluorenylmethoxycarbonyl amino acids involve initial removal of unreacted fluorenylmethoxycarbonyl reagents using hexane extraction, followed by acidification of the aqueous phase to pH 1-2 with hydrochloric acid [37]. The target compound is then extracted into ethyl acetate through multiple extractions, with the organic layers combined and subjected to back-extraction with water and brine solutions [37].

Recrystallization protocols utilize hexane and ethyl acetate solvent systems to achieve high-purity crystalline material [37] [41]. The purification process involves controlled heating of the compound in toluene to 50°C with stirring for one hour, followed by cooling to 30±5°C and continued stirring for two hours [41]. The resulting crystalline material is filtered, washed with toluene, and dried under vacuum at 50°C [41].

| Analytical Parameter | Specification | Method |

|---|---|---|

| Purity (High-Performance Liquid Chromatography) | ≥98.0% | Area percentage [2] [8] |

| Purity (Thin Layer Chromatography) | ≥98% | Multiple solvent systems [8] |

| Enantiomeric Purity | ≥99.5% | Chiral chromatography [8] |

| Water Content | ≤3.0% | Karl Fischer titration [8] |

| Melting Point | 138°C | Thermal analysis [8] |

Spectroscopic validation employs infrared spectroscopy for identity confirmation, with characteristic absorption patterns corresponding to the fluorenylmethoxycarbonyl protecting group and chlorinated aromatic system [8] [11]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with proton chemical shifts at 4.60 and 4.72 parts per million for the methylene fluorine group, compared to 1.32 parts per million for standard threonine [14].

Acidimetric titration serves as an additional quantitative method, with specifications requiring ≥95.0% assay by this technique [8]. The method provides complementary validation to chromatographic purity determinations and ensures consistency across different analytical approaches.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of fluorenylmethoxycarbonyl-4-chloro-L-phenylalanine reveals detailed structural information essential for understanding its supramolecular properties and interaction patterns. The compound crystallizes in the space group P 1 21 1 with unit cell parameters of a = 13.168 Å, b = 4.8390 Å, c = 17.400 Å, with β = 111.41° [7]. The crystal structure contains two molecules per unit cell (Z = 2) with one molecule in the asymmetric unit (Z' = 1) [7].

The crystallographic data demonstrates halogen bonding interactions involving the chlorine substituent, which contribute significantly to the overall crystal packing arrangement [7] [44]. These halogen bonds represent σ-hole interactions where the chlorine atom acts as an electron acceptor through its electropositive crown region, formed by depletion of electron density in the p-orbital participating in the carbon-chlorine σ-bond [44].

Conformational analysis studies reveal that the fluorenylmethoxycarbonyl protecting group adopts specific orientations that facilitate intermolecular interactions through π-π stacking between the planar fluorene systems [46] [49]. The crystal packing demonstrates that interactions between planar fluorenylmethoxycarbonyl groups dominate the solid-state structure, while hydrogen bonding patterns involving the carboxylic acid and amino functionalities provide additional stabilization [46].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 21 1 | [7] |

| Unit Cell a | 13.168 Å | [7] |

| Unit Cell b | 4.8390 Å | [7] |

| Unit Cell c | 17.400 Å | [7] |

| Beta Angle | 111.41° | [7] |

| Z Value | 2 | [7] |

| Residual Factor | 0.1171 | [7] |

Advanced computational studies employing density functional theory calculations at the B2PLYP level with empirical dispersion corrections provide detailed insight into conformational preferences [14] [28]. These calculations reveal that conformational stability is governed by a combination of hyperconjugative effects and steric interactions rather than traditional intramolecular hydrogen bonding patterns [28].

The conformational landscape demonstrates multiple low-energy conformers separated by relatively low energy barriers, indicating conformational flexibility that may be important for peptide incorporation and biological activity [14] [31]. Molecular dynamics simulations confirm that the compound exhibits dynamic behavior in solution while maintaining preferred conformational states that facilitate incorporation into peptide chains during synthesis [14].

Fmoc-4-chloro-L-phenylalanine occupies a distinctive position within solid-phase peptide synthesis methodologies as a halogenated amino acid building block that combines the structural framework of phenylalanine with enhanced chemical stability through chlorine substitution [1] [2]. The compound's molecular formula C24H20ClNO4 and molecular weight of 421.87 g/mol reflect the presence of the fluorenylmethyloxycarbonyl protecting group, which serves as the cornerstone of modern Fmoc-based SPPS strategies [3] [4].

The fundamental SPPS methodology involves sequential coupling and deprotection cycles performed on a solid polymeric support, where the peptide chain grows from the carboxyl-terminus toward the amino-terminus [5]. For Fmoc-4-chloro-L-phenylalanine incorporation, the process follows standardized protocols beginning with resin preparation and amino acid activation. The compound demonstrates exceptional compatibility with multiple resin types, including Wang resin for carboxylic acid peptides and Rink amide resin for peptide amides [6] [7]. Resin loading typically ranges from 0.2 to 0.8 mmol/g, with optimal coupling efficiency achieved at substitution levels between 0.3 to 0.5 mmol/g [8].

Automated microwave-enhanced SPPS platforms, particularly the Liberty Blue and Liberty PRIME systems, have revolutionized the synthesis of peptides containing Fmoc-4-chloro-L-phenylalanine [9] [10]. These instruments utilize controlled microwave irradiation to accelerate both coupling and deprotection reactions, achieving cycle times as low as 4 minutes per amino acid addition while maintaining crude purities exceeding 85% for complex sequences [11] [12]. The microwave methodology proves especially beneficial for incorporating halogenated amino acids, as the elevated temperatures overcome potential steric hindrance from the chlorine substituent without promoting unwanted side reactions [13].

Table 1: Physicochemical Properties of Fmoc-4-chloro-L-phenylalanine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H20ClNO4 | Multiple sources |

| Molecular Weight (g/mol) | 421.87 | PubChem |

| CAS Number | 175453-08-4 | CAS Registry |

| Melting Point (°C) | 138 | Sigma-Aldrich |

| Optical Rotation [α]D20 | -31 ± 3° (C=1 in DMF) | Chem-Impex |

| Solubility | Soluble in DMF, DMSO | Multiple sources |

| Storage Temperature (°C) | 2-30 | Multiple sources |

| Purity by HPLC (%) | ≥98.0 | Sigma-Aldrich |

| Enantiomeric Purity (%) | ≥99.5 | Sigma-Aldrich |

The activation of Fmoc-4-chloro-L-phenylalanine for peptide bond formation employs well-established coupling reagent systems, with HBTU/HOBt/DIEA and PyBOP/HOBt/DIEA representing the most frequently utilized combinations [14] [15]. The carboxyl group activation proceeds through formation of benzotriazole active esters, which demonstrate superior reactivity compared to the corresponding O-acylisourea intermediates formed with carbodiimide coupling agents [16] [17]. The presence of the chlorine substituent does not significantly alter the activation kinetics, with complete activation typically achieved within 5-10 minutes at room temperature [18].

Table 2: Coupling Efficiency of Fmoc-4-chloro-L-phenylalanine in SPPS

| Coupling Method | Activation Time (min) | Coupling Time (min) | Typical Coupling Yield (%) | Racemization Risk |

|---|---|---|---|---|

| HBTU/HOBt/DIEA | 5-10 | 30-60 | >99 | Low |

| TBTU/HOBt/DIEA | 5-10 | 30-60 | >99 | Low |

| PyBOP/HOBt/DIEA | 5-10 | 30-60 | >99 | Low |

| DIC/Oxyma | 2-5 | 15-30 | >99 | Minimal |

| EDC/HOBt/DIEA | 10-15 | 60-120 | >95 | Low |

The coupling efficiency of Fmoc-4-chloro-L-phenylalanine demonstrates consistent high yields across various activation systems, with racemization levels remaining below detectable limits due to the stabilizing effect of the aromatic ring system [19] [20]. The chlorine substituent provides electronic deactivation that reduces the susceptibility to epimerization compared to other amino acids containing electron-rich side chains [21]. Monitoring of coupling completeness typically employs the Kaiser ninhydrin test or quantitative amino acid analysis, with reaction endpoints achieved within 30-60 minutes for standard couplings [6] [18].

Advanced coupling strategies for challenging sequences incorporate specialized conditions such as elevated temperatures (50-70°C), extended coupling times (2-4 hours), or multiple coupling cycles to ensure quantitative incorporation [8] [22]. The use of chaotropic salts like LiCl or microwave irradiation can overcome aggregation-related coupling difficulties that may arise with hydrophobic sequences containing multiple aromatic amino acids [20].

Fmoc Deprotection Kinetics and Base Sensitivity

The deprotection of the fluorenylmethyloxycarbonyl group from Fmoc-4-chloro-L-phenylalanine follows a well-characterized two-step elimination mechanism that proceeds through initial proton abstraction at the fluorene C-9 position, followed by β-elimination to generate dibenzofulvene and carbon dioxide [23] [24]. The kinetics of this process demonstrate remarkable consistency with other Fmoc-protected amino acids, indicating that the chlorine substituent on the phenylalanine side chain does not significantly influence the deprotection rate [25].

The standard deprotection protocol employs 20% piperidine in dimethylformamide, achieving complete Fmoc removal within 3-30 minutes depending on the reaction scale and temperature [23] [26]. Piperidine functions both as the deprotonating base (pKa = 11.1) and as a nucleophilic scavenger for the dibenzofulvene intermediate, forming stable piperidine-dibenzofulvene adducts that prevent side reactions with the deprotected amino group [24] [27]. The base-catalyzed mechanism proceeds via an E1cB pathway, where the relatively acidic fluorene proton (pKa ≈ 23) is readily abstracted by the secondary amine [28].

Table 3: Fmoc Deprotection Reagents and Kinetic Parameters

| Deprotection Reagent | pKa of Conjugate Acid | Reaction Time (min) | Efficiency (%) | Side Reactions |

|---|---|---|---|---|

| Piperidine (20% in DMF) | 11.1 | 3-30 | >95 | Aspartimide formation |

| 4-Methylpiperidine (5% in DMF) | 11.2 | 10-30 | >95 | Reduced aspartimide |

| Pyrrolidine (5% in DMF) | 11.3 | 2-10 | >95 | DKP formation |

| Piperazine + DBU (5% + 2% in NMP) | 9.73 (piperazine) | 1-5 | >95 | Minimal side reactions |

| Sodium hydroxide in 2-MeTHF/MeOH | N/A | 10-20 | >90 | Green alternative |

Alternative deprotection reagents have been developed to address specific synthetic challenges and environmental concerns associated with piperidine use [29] [30]. 4-Methylpiperidine exhibits comparable deprotection efficiency while reducing the formation of aspartimide side products, particularly beneficial for peptides containing aspartic acid residues adjacent to the Fmoc-4-chloro-L-phenylalanine position [23] [25]. Pyrrolidine demonstrates enhanced reactivity due to its smaller ring size and higher nucleophilicity, enabling complete deprotection in 2-10 minutes, though this increased reactivity can promote diketopiperazine formation in susceptible sequences [29] [28].

The combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) represents a particularly effective deprotection system, achieving complete Fmoc removal within 1-5 minutes while minimizing side reactions [30] [31]. The dual-base system leverages the strong basicity of DBU (pKa = 13.5) for rapid proton abstraction coupled with the excellent nucleophilicity of piperazine for dibenzofulvene scavenging [32]. This combination proves especially valuable for automated synthesis platforms where rapid cycle times are essential for high throughput [12].

Kinetic studies reveal that Fmoc deprotection from 4-chloro-L-phenylalanine derivatives follows first-order kinetics with respect to both the substrate and base concentration [25]. The apparent rate constant ranges from 0.15 min⁻¹ for standard piperidine conditions to 0.85 min⁻¹ for optimized pyrrolidine protocols [28]. Temperature dependence follows Arrhenius behavior with activation energies typically in the range of 45-55 kJ/mol, reflecting the substantial reorganization required for the elimination process [29].

Base sensitivity considerations extend beyond simple deprotection efficiency to encompass the potential for undesired side reactions that can compromise peptide quality [33] [30]. Aspartimide formation represents the most significant concern, arising from base-catalyzed cyclization of aspartic acid residues to form succinimide intermediates that can undergo ring-opening to generate β-aspartyl linkages [25]. The incorporation of Fmoc-4-chloro-L-phenylalanine adjacent to aspartic acid residues requires careful optimization of deprotection conditions, often necessitating reduced base concentrations or alternative reagent systems [23].

The development of environmentally benign deprotection protocols has gained increasing attention, with sodium hydroxide in 2-methyltetrahydrofuran/methanol representing a promising green alternative [26] [34]. This system achieves >90% deprotection efficiency while eliminating the toxicity and handling concerns associated with piperidine-based reagents [34]. However, the increased reaction times (10-20 minutes) and potential for side reactions limit its application to specialized synthetic scenarios where environmental considerations outweigh efficiency requirements [26].

Side-Chain Reactivity and Orthogonal Protection Strategies

The chlorine substituent in Fmoc-4-chloro-L-phenylalanine exhibits remarkable chemical inertness throughout standard solid-phase peptide synthesis conditions, obviating the need for additional side-chain protection strategies [35] [36]. This inherent stability stems from the strong carbon-chlorine bond (bond dissociation energy ≈ 338 kJ/mol) and the deactivating effect of the electron-withdrawing chlorine on the aromatic ring system [37] [38]. The halogen substitution provides significant advantages in terms of synthetic simplicity and orthogonal protection compatibility compared to other functionalized phenylalanine derivatives [39].

The electronic properties of the chlorinated aromatic system influence both reactivity and protecting group selection strategies for neighboring amino acid residues [35] [40]. The electron-withdrawing nature of chlorine reduces the nucleophilicity of the aromatic ring, preventing unwanted electrophilic aromatic substitution reactions that might occur with electron-rich aromatics like tyrosine or tryptophan [37] [41]. This electronic deactivation proves particularly beneficial in sequences containing multiple aromatic residues, where π-π stacking interactions can lead to aggregation and coupling difficulties [20].

Table 4: Side-Chain Protection Strategies for Halogenated Phenylalanine Derivatives

| Amino Acid | Side Chain Protection Required | Protecting Group Removal | Orthogonality | Special Considerations |

|---|---|---|---|---|

| Phenylalanine | None | N/A | N/A | Standard amino acid |

| 4-Chloro-L-phenylalanine | None (Cl is stable) | N/A | Compatible with Fmoc/tBu | Halogen stable to SPPS conditions |

| 4-Fluoro-L-phenylalanine | None (F is stable) | N/A | Compatible with Fmoc/tBu | Metabolically stable |

| 4-Hydroxy-L-phenylalanine (Tyrosine) | tBu, Bn, Trt | TFA (tBu), HF/HBr (Bn), TFA (Trt) | Orthogonal to Fmoc | Prone to O-acylation |

| 4-Bromo-L-phenylalanine | None (Br is stable) | N/A | Compatible with Fmoc/tBu | Larger halogen, steric effects |

Orthogonal protection strategies involving Fmoc-4-chloro-L-phenylalanine leverage the stability of the chlorine substituent to enable selective modification of other functional groups within the peptide sequence [36] [42]. The Fmoc/tert-butyl protection scheme remains fully compatible, with the chlorinated amino acid serving as an inert spectator during acid-mediated cleavage of tert-butyl-based side-chain protecting groups [35]. This compatibility extends to specialized orthogonal systems such as Fmoc/tBu/allyl strategies employed for cyclic peptide synthesis [39].

The chemical inertness of the chlorine substituent enables its use as a synthetic handle for post-synthetic modification through nucleophilic aromatic substitution reactions [43] [44]. Under appropriate conditions, the activated chloro-aromatic system can undergo substitution with nucleophiles such as amines, thiols, or alkoxides to introduce diverse functionalities [37]. However, these transformations typically require harsh conditions (elevated temperatures, strong bases) that are incompatible with standard peptide structures, limiting their application to specialized synthetic scenarios [38].

Comparative analysis with other halogenated phenylalanine derivatives reveals the optimal balance of stability and reactivity achieved by the chloro-substituted compound [45] [43]. Fluorine substitution provides superior metabolic stability and resistance to enzymatic degradation but offers limited opportunities for further functionalization [45]. Bromine and iodine substitution enable more facile nucleophilic substitution reactions but introduce potential instability under oxidative conditions and increased steric bulk that can interfere with peptide folding [43].

The aromatic nature of the chlorinated side chain influences peptide secondary structure through π-π stacking interactions and hydrophobic clustering effects [46]. These non-covalent interactions can stabilize β-sheet conformations and promote peptide aggregation, particularly in sequences containing multiple aromatic residues [20]. Strategic placement of Fmoc-4-chloro-L-phenylalanine within peptide sequences enables control over these conformational preferences, facilitating the design of peptides with defined secondary structures .

Advanced protection strategies incorporating multiple orthogonal dimensions become feasible when combining Fmoc-4-chloro-L-phenylalanine with specialized protecting groups [40] [39]. The three-dimensional orthogonal protection scheme employing Fmoc/tBu/allyl or Fmoc/tBu/Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) combinations enables selective deprotection and cyclization reactions while maintaining the integrity of the chlorinated side chain [48]. These strategies prove essential for the synthesis of complex peptide architectures such as head-to-tail cyclized peptides or branched structures containing multiple disulfide bonds [49].

The environmental stability of the carbon-chlorine bond under physiological conditions contributes to the metabolic persistence of peptides containing Fmoc-4-chloro-L-phenylalanine [45]. This stability can be advantageous for therapeutic applications requiring extended circulation times but may present challenges for biodegradable drug delivery systems [43]. Understanding these stability-reactivity relationships becomes crucial for rational peptide design in pharmaceutical applications [50].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant